molecular formula C6H7IN2 B597374 2-Iodo-6-methylpyridin-3-amine CAS No. 1211596-30-3

2-Iodo-6-methylpyridin-3-amine

Cat. No. B597374
M. Wt: 234.04
InChI Key: OIBYNWSTLSCBDU-UHFFFAOYSA-N
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Description

2-Iodo-6-methylpyridin-3-amine is a chemical compound with the CAS Number: 1211596-30-3 . It has a molecular weight of 234.04 and its IUPAC name is 2-iodo-6-methyl-3-pyridinamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyridine derivatives, including 2-Iodo-6-methylpyridin-3-amine, can be achieved through a Suzuki cross-coupling reaction . This reaction involves the use of palladium as a catalyst and arylboronic acids . The reaction can be carried out directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide .


Molecular Structure Analysis

The InChI code for 2-Iodo-6-methylpyridin-3-amine is 1S/C6H7IN2/c1-4-2-3-5 (8)6 (7)9-4/h2-3H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Iodo-6-methylpyridin-3-amine is a solid at room temperature . The compound’s exact mass and monoisotopic mass are both 233.96540 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “2-Iodo-6-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize these novel pyridine derivatives . The reaction is catalyzed by palladium .
  • Results or Outcomes: The synthesis results in a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Application in Quantum Mechanical Investigations and Biological Activities

  • Specific Scientific Field: Quantum Mechanics and Biological Activities .
  • Summary of the Application: “2-Iodo-6-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives are investigated using Density Functional Theory (DFT) methods . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
  • Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize these novel pyridine derivatives . The reaction is catalyzed by palladium . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, described the possible reaction pathways .
  • Results or Outcomes: The synthesis results in a series of novel pyridine derivatives in moderate to good yield . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Application in PET Imaging

  • Specific Scientific Field: Medical Imaging .
  • Summary of the Application: A derivative of “2-Iodo-6-methylpyridin-3-amine”, known as “3‑uoro‑5‑methylpyridin‑4‑amine”, is introduced as a novel trisubstituted K+ channel blocker with potential application in Positron Emission Tomography (PET) imaging .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes: The derivative “3‑uoro‑5‑methylpyridin‑4‑amine” has comparable potency to 4-aminopyridine (4AP) and has potential for use in PET imaging .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis .
  • Summary of the Application: “2-Iodo-6-methylpyridin-3-amine” is a chemical intermediate used in the synthesis of various organic compounds . It is often used in the preparation of other chemicals in a laboratory or industrial setting .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes: The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .

Application in Quantum Mechanical Investigations and Biological Activities

  • Specific Scientific Field: Quantum Mechanics and Biological Activities .
  • Summary of the Application: “2-Iodo-6-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives are investigated using Density Functional Theory (DFT) methods . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
  • Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize these novel pyridine derivatives . The reaction is catalyzed by palladium . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, described the possible reaction pathways .
  • Results or Outcomes: The synthesis results in a series of novel pyridine derivatives in moderate to good yield . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-iodo-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBYNWSTLSCBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700772
Record name 2-Iodo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methylpyridin-3-amine

CAS RN

1211596-30-3
Record name 2-Iodo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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